7-fluoro-1H-indazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKRISMLLXVZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Synthetic Methodologies of 7 Fluoro 1h Indazol 3 Amine and Its Derivatives
Strategic Approaches to Indazole Ring System Construction
The formation of the bicyclic indazole structure can be accomplished through several key synthetic disconnections. These strategies often involve the regioselective formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring.
Regioselective cyclization is a cornerstone of indazole synthesis, ensuring the correct placement of substituents on the heterocyclic core.
A common and effective method for the synthesis of 3-aminoindazoles is the reaction of ortho-halogenated benzonitriles with hydrazine (B178648). nih.govresearchgate.netrsc.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-halogen with hydrazine, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group to form the 3-aminoindazole ring.
The synthesis of 7-fluoro-1H-indazol-3-amine can be envisioned to start from 2,6-difluorobenzonitrile (B137791). The fluorine atom at the 2-position is susceptible to nucleophilic attack by hydrazine, leading to the formation of an intermediate which then cyclizes. The regioselectivity of the cyclization is crucial. In a related synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile, the reaction with hydrazine hydrate (B1144303) showed solvent-dependent regioselectivity. nih.gov While polar aprotic solvents like NMP and DMSO led to a mixture of products, protic solvents such as isopropanol (B130326) (IPA) favored the formation of the desired 7-substituted regioisomer. nih.gov An elevated temperature and an excess of hydrazine were necessary to drive the reaction to completion. nih.gov
Below is a data table illustrating the effect of different solvents on the regioselectivity of a similar hydrazine-mediated cyclization, which could be informative for the synthesis of this compound. nih.gov
| Entry | Solvent | Temperature (°C) | Reactant | Product Ratio (desired:undesired) |
| 1 | NMP | 60 | 3-bromo-2,6-dichlorobenzonitrile | ~50:50 |
| 2 | DMSO | 60 | 3-bromo-2,6-dichlorobenzonitrile | ~50:50 |
| 3 | Ethanol | 95 | 3-bromo-2,6-dichlorobenzonitrile | 65:35 |
| 4 | IPA | 95 | 3-bromo-2,6-dichlorobenzonitrile | 70:30 |
This table is based on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine and serves as a model for the potential synthesis of this compound.
A general procedure for this type of reaction involves heating the halogenated benzonitrile (B105546) with hydrazine hydrate in a suitable solvent, often in the presence of a mild base like sodium acetate. nih.gov
Intramolecular C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including indazoles. nih.govnih.govacs.orgrsc.org This strategy involves the formation of a nitrogen-carbon bond through the direct functionalization of a C-H bond within the same molecule.
For the synthesis of indazoles, this typically involves a precursor with a suitably positioned amine or amine-derived functional group that can undergo cyclization onto an aromatic C-H bond. Silver(I)-mediated intramolecular oxidative C-H amination has been reported for the synthesis of various 3-substituted 1H-indazoles. nih.govnih.govacs.org While a specific example for this compound is not detailed, the general methodology suggests that a precursor such as a properly substituted amidine could undergo cyclization. Mechanistic studies suggest that these reactions can proceed via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.gov
Iron-catalyzed intramolecular C-H amination has also been developed for the synthesis of N-H carbazoles and indoles, offering a more environmentally benign approach using air as the oxidant. rsc.org The application of such methods to the synthesis of this compound would require the design of a suitable precursor containing the 7-fluoro-substituted benzene ring and a side chain that can undergo C-H amination to form the pyrazole ring.
Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the indazole scaffold is no exception. mdpi.com Palladium-catalyzed reactions offer efficient and selective routes to functionalized indazoles.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and can be employed to introduce various substituents onto the indazole core. nih.govguidechem.commdpi.comlibretexts.orgmdpi.com This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
For the synthesis of derivatives of this compound, a precursor such as 3-amino-7-bromo-1H-indazole could be subjected to Suzuki-Miyaura coupling with a suitable boronic acid to introduce a variety of functional groups at the 7-position. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields, especially with unprotected N-H indazoles which can sometimes inhibit the catalyst. nih.gov The use of specific precatalysts has been shown to be effective for the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles. nih.gov
A study on the Suzuki-Miyaura coupling of 3-bromoindazoles under microwave irradiation demonstrated that various aryl and heteroaryl groups could be introduced at the 3-position. mdpi.com While this functionalizes a different position, the principles are applicable to the 7-position.
The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving indazole derivatives, which could be adapted for the functionalization of a 7-halo-1H-indazol-3-amine precursor.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) | mdpi.com |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | guidechem.com |
| P1 or P2 precatalyst | SPhos or XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60-100 | nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient approach to complex molecules. frontiersin.orgnih.govresearchgate.net Several MCRs have been developed for the synthesis of substituted indazoles and related heterocyclic systems.
While a specific multicomponent reaction for the direct synthesis of this compound is not prominently reported, general strategies for the synthesis of 3-aminoindazoles via MCRs exist. For instance, a palladium-catalyzed three-component reaction involving propargylamines, aryl halides, and carbon dioxide has been used to synthesize functionalized oxazolidinones, showcasing the power of MCRs in building complex heterocycles. nih.gov The development of an MCR for this compound would likely involve a convergent approach, combining a fluorine-containing building block with an amine source and a third component to construct the indazole ring in a single step.
Palladium-Catalyzed Reactions in Indazole Synthesis
Specific Synthetic Routes for this compound
The construction of the this compound scaffold is primarily achieved through cyclization reactions starting from appropriately substituted benzene derivatives.
A prevalent and efficient method for synthesizing 3-aminoindazoles involves the reaction of ortho-fluorobenzonitriles with hydrazine. nih.gov This transformation is a key step in the production of numerous indazole-based active pharmaceutical ingredients. The synthesis of this compound would logically proceed from 2,6-difluorobenzonitrile. The reaction mechanism involves an initial nucleophilic aromatic substitution (SNAr) where hydrazine displaces one of the fluorine atoms of the benzonitrile. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the 3-aminoindazole ring system.
The general reaction is outlined below:
Starting Material: 2,6-difluorobenzonitrile
Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)
Process: The reaction typically involves heating the fluorinated benzonitrile precursor with hydrazine hydrate, often in a suitable solvent. nih.govmdpi.com
This method is widely adopted due to the commercial availability of fluorinated benzonitriles and the high yields often achieved in the cyclization step. nih.gov For instance, the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940) proceeds with high yield in just 20 minutes of refluxing with hydrazine hydrate. nih.govmdpi.com
Transitioning a synthetic route from laboratory scale to large-scale production necessitates a focus on process development to ensure safety, efficiency, and economic viability. For indazole syntheses, this involves addressing challenges such as potential thermal hazards, regioselectivity issues, and the need for purification. researchgate.netnih.gov
A study on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine highlighted a scalable two-step process from 2,6-dichlorobenzonitrile (B3417380) that avoids chromatographic purification and can be performed on a hundred-gram scale. researchgate.netchemrxiv.org Key considerations in process development for compounds like this compound include:
Safety: Ullmann-type reactions, sometimes used for indazole synthesis, can present thermal hazards that require careful management and optimization. nih.gov
Optimization: High-throughput screening and statistical modeling can be employed to find optimal reaction conditions (catalyst, solvent, temperature) that maximize yield and purity while ensuring safety. nih.govresearchgate.net
Purification: Developing methods that yield a high-purity product through precipitation and filtration rather than column chromatography is crucial for large-scale economic production. researchgate.net
Cost-Effectiveness: The selection of inexpensive starting materials and efficient, high-yield reaction sequences is paramount for creating an economically viable route to the target molecule. researchgate.netchemrxiv.org
Derivatization and Structural Modification of the this compound Core
The 1H-indazole-3-amine scaffold is a versatile platform for structural modification, allowing for the introduction of various substituents to modulate biological activity. nih.govmdpi.com
The core structure of this compound offers multiple sites for derivatization:
Aromatic Ring (C4, C5, C6): Substituents can be introduced onto the benzene ring portion of the indazole. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are used to attach aryl or other groups. A common strategy involves starting with a halogenated indazole (e.g., a bromo-substituted analog) and coupling it with various boronic acids or esters to create a library of derivatives. nih.gov
N1 Position: The nitrogen at the 1-position of the indazole ring can be alkylated or arylated to introduce a wide range of substituents. researchgate.net
C3-Amine: The amino group at the C3 position is a key functional handle. It can be acylated to form amides or undergo other modifications, which can be critical for enhancing the antitumor activity of the resulting compounds. nih.govmdpi.com
Direct bromination of the indazole ring can be challenging, sometimes leading to undesired regioisomers, which underscores the importance of carefully chosen synthetic strategies for regioselective functionalization. nih.gov
A regioselective method for synthesizing 1-alkyl-1H-indazoles involves a two-step process starting from 2-halobenzonitriles and N-alkylhydrazines. researchgate.net This approach first forms the 1-alkyl-3-amino-1H-indazole intermediate, which can then be used for further derivatization. This method provides specific control over the position of alkylation, yielding the N1-substituted product. An example of such a compound is 7-Fluoro-1-methyl-1H-indazol-3-ylamine. sigmaaldrich.com
| Compound | Molecular Formula | CAS Number |
| 7-Fluoro-1-methyl-1H-indazol-3-ylamine | C₈H₈FN₃ | 171809-14-6 |
Table 1: Example of an N1-Alkylated Derivative. sigmaaldrich.com
The presence of a fluorine atom on the aromatic ring significantly influences the chemical properties of the molecule and, consequently, the synthetic strategies required. nih.gov Fluorine is the most electronegative element, and its electron-withdrawing nature can impact the reactivity of the aromatic ring. frontiersin.org
Activation for Nucleophilic Aromatic Substitution (SNAr): In the synthesis from fluorinated benzonitriles, the fluorine atom at the 2-position activates the ring towards nucleophilic attack by hydrazine, facilitating the initial step of the cyclization. nih.gov
Altered Reactivity and pKa: Fluorine substitution lowers the pKa of nearby functional groups, making basic groups less basic. nih.gov This change in electronic properties can alter the reactivity of intermediates and the conditions required for subsequent synthetic steps.
Blocking of Metabolic Sites: Strategically placed fluorine atoms can block sites of metabolic oxidation, which is a key consideration in drug design. While this is a pharmacokinetic consideration, it influences which analogs are synthetically targeted. frontiersin.org
The need for specific fluorinated indazoles often necessitates the development of bespoke synthetic routes, as established methods may not be suitable or may suffer from safety or selectivity issues. nih.gov The unique properties imparted by fluorine require careful consideration during route design and process development. nih.govacs.org
Structure Activity Relationship Sar Studies of 7 Fluoro 1h Indazol 3 Amine Derivatives
Elucidation of Key Pharmacophoric Features for Biological Activity
The biological activity of 7-fluoro-1H-indazol-3-amine derivatives is fundamentally linked to the inherent properties of the indazole nucleus. This bicyclic system, comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a versatile pharmacophore capable of engaging in various interactions with biological macromolecules. nih.gov The 1H-indazole structure is considered a novel key pharmacophore for potent inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), where it makes effective interactions with the enzyme's heme and hydrophobic pockets. nih.gov
The 1H-indazole-3-amine moiety is a critical pharmacophoric feature, particularly for kinase inhibition. It has been demonstrated to be an effective hinge-binding fragment. researchgate.net For instance, in the multi-targeted tyrosine kinase inhibitor Linifanib, the 1H-indazole-3-amine structure binds effectively with the hinge region of the kinase. researchgate.net This interaction is a cornerstone of the activity for many indazole-based kinase inhibitors, anchoring the molecule in the ATP-binding site and enabling other parts of the molecule to make further contact, thereby enhancing potency and selectivity. researchgate.netnih.gov
Positional Effects of Fluorine Substitution on Biological Potency
In the context of the indazole ring, the location of the fluorine atom influences the electronic properties and binding interactions of the entire molecule. researchgate.net For example, the incorporation of a fluorine atom at the 7-position of a benzoxazole (B165842) skeleton was found to confer potent activity in a series of VLA-4 inhibitors. nih.gov While direct comparative studies on the 7-fluoro position versus other positions on the 1H-indazol-3-amine core are specific to each target, general principles suggest its importance. Studies on other substituted indazoles have shown that fluorine's placement is crucial; for instance, in a series of 5-phenyl substituted indazoles, a 3,5-difluoro substitution on the phenyl ring yielded greater anti-proliferative activity against the Hep-G2 cell line than a 4-fluoro or 3-fluoro substituent. nih.gov This highlights the sensitivity of biological activity to the precise location of fluorine atoms. The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic radius, can enhance interactions within hydrophobic pockets of enzymes.
Impact of Substituents at the Indazole Core on Target Interactions
The amino group at the C3 position of the 1H-indazole core is a pivotal feature for the biological activity of this class of compounds, particularly as kinase inhibitors. researchgate.netnih.gov This amino group is predicted to interact directly with the hinge region of the kinase ATP-binding pocket. nih.gov The hinge region forms a hydrogen-bonding bridge between the N-terminal and C-terminal lobes of the kinase, and small molecules that can form hydrogen bonds with this region are often effective inhibitors. The 1H-indazole-3-amine structure serves as an excellent "hinge-binder," a role that is critical for enhancing the antitumor activity of compounds like Entrectinib. researchgate.net Modifications to this amino group, for instance by converting it to an amide, are a common strategy to further optimize binding and activity. nih.gov
The nitrogen at the N1 position of the indazole ring is a key site for substitution, which can significantly modulate a compound's pharmacological profile. While the parent this compound is unsubstituted at this position, the introduction of substituents at N1 is a widely used strategy in medicinal chemistry. N1 substituents can influence the molecule's solubility, cell permeability, and orientation within a binding pocket. For example, research on 1,4-disubstituted indazole derivatives as Glucokinase activators demonstrates the exploration of this position to create potent compounds. nih.gov The size, polarity, and hydrogen-bonding capacity of the N1 substituent can either enhance or diminish interactions with the target protein, making it a critical point for structural modification in the development of indazole-based therapeutic agents. nih.govresearchgate.net
Substitutions on the benzene portion of the indazole core, in addition to the 7-fluoro group, play a crucial role in modulating biological activity. nih.gov Aromatic ring substitutions can affect target interactions, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies have revealed that substituents at the C4, C5, and C6 positions are particularly important. nih.govnih.gov
For example, a study on 3,5-disubstituted indazole derivatives evaluated their anti-proliferative activity against several human cancer cell lines. nih.gov The nature of the substituent at the C5 position had a significant effect on activity. The introduction of different substituted aromatic groups at C5 via Suzuki coupling allows for the exploration of various interactions with kinases, thereby influencing biological activity. nih.gov
The following table summarizes the in vitro anti-proliferative activity (IC₅₀ in µM) of selected 5-substituted-1H-indazol-3-amine derivatives against the Hep-G2 human hepatoma cell line, illustrating the impact of these substitutions. nih.gov
| Compound | R¹ Substituent at C5 | IC₅₀ (µM) for Hep-G2 Cells |
|---|---|---|
| 5b | 3-fluorophenyl | 15.8 |
| 5e | 4-fluorophenyl | 10.6 |
| 5f | 4-(trifluoromethoxy)phenyl | 18.5 |
| 5j | 3,5-difluorophenyl | 9.81 |
| 5-Fluorouracil (Positive Control) | 25.3 |
As the data indicates, the presence and position of fluorine on the C5-phenyl substituent significantly impacted potency, with the 3,5-difluoro substituted compound (5j) showing the highest activity, superior to the positive control, 5-fluorouracil. nih.gov This demonstrates that fine-tuning substitutions on the indazole aromatic ring is a powerful method for optimizing the biological activity of this scaffold. nih.gov
Biological Activity and Pharmacological Potential of 7 Fluoro 1h Indazol 3 Amine Derivatives
Anticancer Activity
Derivatives of 7-fluoro-1H-indazol-3-amine are a subject of extensive research due to their potent anticancer properties. These compounds leverage the structural benefits of the indazole ring, which is a key component in many clinically approved and investigational drugs. nih.gov
A series of novel 1H-indazole-3-amine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. nih.govnih.gov The cell lines tested include human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatocellular carcinoma (HepG-2). nih.govnih.gov
Among the synthesized compounds, a specific derivative, designated as compound 6o , exhibited notable inhibitory effects. nih.gov This compound showed particularly promising activity against the K562 cell line, with a 50% inhibitory concentration (IC₅₀) value of 5.15 µM. nih.govnih.gov The presence of a fluorine substituent on the indazole ring was found to be important for the observed antitumor activity. nih.gov
Inhibitory Activity (IC₅₀) of Compound 6o Against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| K562 | Chronic Myeloid Leukemia | 5.15 | nih.govnih.gov |
| A549 | Lung Cancer | >50 | nih.gov |
| PC-3 | Prostate Cancer | >50 | nih.gov |
| HepG-2 | Hepatocellular Carcinoma | >50 | nih.gov |
The antitumor effects of this compound derivatives are mediated through several key cellular mechanisms, primarily the induction of apoptosis and interference with cell cycle progression. nih.govnih.gov
Studies on compound 6o confirmed its ability to induce apoptosis in K562 cancer cells in a concentration-dependent manner. nih.gov This pro-apoptotic effect is believed to be linked to the inhibition of Bcl-2 family proteins. nih.govnih.gov Furthermore, this compound is thought to engage the p53/MDM2 pathway. nih.govnih.gov The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis, and its interaction with MDM2 is a key control point. nih.gov By potentially disrupting the p53-MDM2 complex, these indazole derivatives can stabilize p53, leading to the activation of downstream apoptotic pathways. nih.gov
The therapeutic potential of drugs developed from the 3-aminoindazole scaffold has been validated in in vivo studies. Entrectinib, a potent inhibitor derived from a 3-aminoindazole core, has shown high efficacy in various xenograft models. researchgate.net As a CNS-active inhibitor, Entrectinib's success in these preclinical models underscores the potential of this chemical class to translate from in vitro activity to in vivo efficacy, providing a strong rationale for the further development of this compound derivatives. researchgate.netchemicalbook.com
A critical aspect of cancer chemotherapy is the ability to selectively target cancer cells while minimizing toxicity to normal, healthy cells. nih.gov Derivatives of this compound have demonstrated a favorable selectivity profile. For instance, compound 6o was evaluated for its cytotoxicity against normal human embryonic kidney (HEK-293) cells. nih.govnih.gov It displayed low toxicity with an IC₅₀ value of 33.2 µM. nih.govnih.gov This results in a Selectivity Index (SI) of 6.45 when comparing its effect on K562 cancer cells to normal HEK-293 cells, indicating a significant window of therapeutic opportunity. nih.gov
Kinase Inhibition
The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, a key interaction motif for inhibitors of protein kinases. nih.gov This scaffold is present in several multi-targeted tyrosine kinase inhibitors. nih.govnih.gov Derivatives of this compound have been developed as potent inhibitors of various oncogenic kinases.
Derivatives built upon the 1H-indazol-3-amine framework have shown potent inhibitory activity against a wide range of tyrosine kinases critical for tumor growth and survival.
ALK, Pan-Trk, and ROS1 Inhibition: Entrectinib is a prominent example of a 3-aminoindazole derivative that acts as a potent, CNS-active, and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1), and the family of Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC). researchgate.netchemicalbook.comnih.gov It has been approved for treating solid tumors with NTRK gene fusions and ROS1-positive non-small cell lung cancer. chemicalbook.comnih.gov The core indazole structure in Entrectinib plays a critical role in its potent antitumor activity. nih.gov
FGFR Inhibition: The Fibroblast Growth Factor Receptor (FGFR) family is another important target in cancer therapy. Optimized 1H-indazol-3-amine derivatives have been developed as powerful FGFR inhibitors. nih.gov One such derivative, compound 2a , which incorporates a 2,6-difluoro-3-methoxyphenyl group, demonstrated very potent activity against FGFR1 (IC₅₀ < 4.1 nM) and FGFR2 (IC₅₀ = 2.0 nM). nih.gov
VEGFR Inhibition: Linifanib is a multi-targeted tyrosine kinase inhibitor based on the 3-aminoindazole scaffold. nih.govdrugbank.com It is designed to suppress tumor growth by inhibiting the Vascular Endothelial Growth Factor (VEGF) receptor family, which is crucial for angiogenesis. drugbank.com
Bcr-Abl Inhibition: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). A diarylamide 3-aminoindazole derivative, AKE-72 , has been identified as a potent pan-Bcr-Abl inhibitor. nih.govtandfonline.com It effectively inhibits not only the wild-type Bcr-Abl kinase (IC₅₀ < 0.5 nM) but also the notoriously resistant T315I "gatekeeper" mutant (IC₅₀ = 9 nM). nih.gov This compound demonstrated remarkable anti-leukemic activity against the K-562 cell line. nih.gov
Tyrosine Kinase Inhibition Profile of Selected 1H-Indazol-3-amine Derivatives
| Derivative | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Entrectinib | ALK, Pan-Trk, ROS1 | Potent inhibitor (0.1 to 1.7 nM range) | nih.gov |
| Compound 2a | FGFR1, FGFR2 | <4.1 nM (FGFR1), 2.0 nM (FGFR2) | nih.gov |
| Linifanib | VEGFR family | Potent inhibitor (e.g., KDR IC₅₀ of 4 nM) | drugbank.com |
| AKE-72 | Bcr-Abl (WT & T315I) | <0.5 nM (WT), 9 nM (T315I) | nih.gov |
Serine/Threonine Kinase Inhibition (e.g., IKK1, AKT, p70S6K)
Derivatives of the indazole core are recognized as effective inhibitors of both tyrosine kinases and serine/threonine kinases. researchgate.net The latter are crucial regulators of numerous cellular processes, and their dysregulation is implicated in diseases like cancer and inflammation.
Research into pyrazole-based compounds, a class that includes indazole derivatives, has identified potent inhibitors of Akt (also known as Protein Kinase B), a key node in cell survival pathways. nih.gov For instance, conformationally restricted analogues of known pyrazole-based Akt inhibitors have been synthesized to optimize biological activity, selectivity, and metabolic stability. nih.gov One such compound demonstrated selectivity for the Akt kinase family when tested against a panel of 23 kinases. nih.gov
While direct studies on this compound derivatives targeting IKK1 and p70S6K are less prominent in the reviewed literature, the established success of the broader indazole class against serine/threonine kinases like Akt and Rho-associated coiled-coil containing protein kinases (ROCK) suggests a strong potential for this scaffold. researchgate.net The development of novel indazole-based small molecules has yielded highly potent and selective ROCK inhibitors, underscoring the adaptability of the indazole core for targeting specific serine/threonine kinases. researchgate.net
Structure-Based Ligand Binding Analysis at Kinase Active Sites
The efficacy of indazole-based kinase inhibitors is frequently rationalized and enhanced through structure-based drug design, which involves analyzing the binding interactions between the inhibitor and the kinase's ATP-binding pocket. acs.orgnih.gov The 1H-indazole-3-amine structure is a particularly effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. nih.gov
Computational tools and structural biology techniques, such as X-ray crystallography, provide detailed insights into these interactions. acs.orgnih.gov For example, molecular docking studies of indazole derivatives within the active site of Fibroblast Growth Factor Receptor 1 (FGFR1) have been performed to understand their binding modes. nih.gov These studies often reveal that the indazole core anchors the molecule in the active site, while substituents at various positions can be modified to achieve greater potency and selectivity by forming additional interactions with other parts of the binding pocket. acs.org In many FGFR inhibitors, functionality at the 3-position of the indazole ring extends toward the solvent-exposed region of the binding cavity, offering a vector for further chemical modification. acs.org
The analysis of how ligands bind to different subpockets within the kinase active site is crucial for designing selective inhibitors. nih.gov Databases that collate structural kinase-ligand interaction data are instrumental in this process, allowing researchers to systematically compare the binding modes of various inhibitors and understand the structural determinants of selectivity. nih.gov
Receptor Modulation
Beyond kinase inhibition, derivatives of this compound have been developed as modulators for a variety of cell-surface and nuclear receptors.
Cannabinoid Receptor (CB1, CB2) Agonism and Modulation
The indazole core is a well-established scaffold in the design of synthetic cannabinoid receptor agonists (SCRAs). nih.gov These compounds bind to and activate the cannabinoid 1 (CB1) and 2 (CB2) receptors, which are G-protein coupled receptors involved in a multitude of physiological processes. nih.govolemiss.edu The CB2 receptor, in particular, is a target for therapeutic intervention in inflammatory conditions due to its expression primarily in immune cells. olemiss.edu
Systematic studies of halogenated indazole SCRAs have explored how different substitutions affect their activity. For instance, in a study of SCRAs with substitutions at the 5-position of the indazole core, analogs with a fluorine atom exhibited the lowest EC50 values, indicating higher potency. nih.gov The nature of the "head moiety" attached to the indazole core also significantly influences potency. nih.gov While many indazole-based compounds are agonists, some, like AM630, are known to act as CB2-selective inverse agonists or antagonists. nih.govresearchgate.net
| Compound | Target | Activity | Affinity (Ki) / Potency (EC50) | Reference |
|---|---|---|---|---|
| L759633 | CB2 | Agonist | CB2/CB1 Affinity Ratio: 163 | nih.gov |
| L759656 | CB2 | Agonist | CB2/CB1 Affinity Ratio: 414 | nih.gov |
| AM630 | CB2 | Inverse Agonist | Ki at CB2: 31.2 nM | nih.gov |
| 5-fluoro-indazole SCRAs | CB1 | Agonist | Generally lowest EC50 values in series | nih.gov |
Glucocorticoid Receptor Modulation
The glucocorticoid receptor (GR) is a nuclear receptor that mediates the effects of cortisol and synthetic glucocorticoids. nih.gov Selective glucocorticoid receptor modulators (SGRMs) are sought after because they can potentially separate the beneficial anti-inflammatory effects from the unwanted side effects of traditional glucocorticoids. nih.gov These modulators induce specific receptor conformations that activate only a subset of downstream signaling pathways. nih.gov
The indazole scaffold has been successfully employed in the development of non-steroidal SGRMs. Research has shown that indazole ether-based ligands can be potent and efficacious modulators. acs.org Structure-activity relationship (SAR) studies have explored how different substituents on the indazole ring and linked phenyl groups can shift the activity profile from full agonism to partial agonism or even full antagonism. acs.org For example, combining an N-methylpyridone moiety with various groups extending toward a specific region of the receptor (helix 12) was found to generally reduce agonist activity while increasing antagonist efficacy. acs.org
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell proliferation and differentiation, and their aberrant signaling is a driver in various cancers. nih.govnih.gov Consequently, FGFRs are important targets for cancer therapy, and the indazole scaffold has proven to be a highly effective framework for developing potent FGFR inhibitors. researchgate.netnih.govdntb.gov.ua
The this compound backbone is part of a broader class of indazole derivatives designed for this purpose. Optimization efforts often focus on adding substituents to the indazole ring to improve potency and cellular activity. nih.gov In one study, the introduction of a 2,6-difluoro-3-methoxyphenyl group to an indazole scaffold resulted in a compound with potent activity against FGFR1 and FGFR2. nih.gov Another research effort identified an indazole derivative as a hit compound with an FGFR1 inhibitory IC50 value of 15.0 nM, which was further optimized to achieve an IC50 of 3.3 nM. nih.gov
| Compound Series/Example | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 2a (2,6-difluoro-3-methoxyphenyl derivative) | FGFR1 | < 4.1 nM | nih.gov |
| Compound 2a (2,6-difluoro-3-methoxyphenyl derivative) | FGFR2 | 2.0 ± 0.8 nM | nih.gov |
| Compound 9d (Indazole scaffold hit) | FGFR1 | 15.0 nM | nih.gov |
| Compound 9u (Optimized indazole derivative) | FGFR1 | 3.3 nM | nih.gov |
| Compound 13a (Indazole-4-carboxamide derivative) | FGFR1 | ~30.2 nM | dntb.gov.ua |
5-HT3 Receptor Antagonism
Derivatives of 1H-indazole have been identified as potent antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in chemotherapy-induced nausea and vomiting. While direct studies on this compound derivatives as 5-HT3 receptor antagonists are not extensively documented in publicly available research, the well-established activity of structurally related indazole compounds, such as Granisetron, provides a strong rationale for their investigation in this area. google.comsigmaaldrich.com Granisetron, a widely used antiemetic, features a 1-methyl-1H-indazole-3-carboxamide core, highlighting the importance of the indazole scaffold for 5-HT3 receptor antagonism. google.com The introduction of a fluorine atom at the 7-position could potentially modulate the pharmacokinetic and pharmacodynamic properties of such derivatives, possibly leading to improved efficacy or a more favorable side-effect profile.
Beta-3 Adrenergic Receptor Agonism
The beta-3 adrenergic receptor (β3-AR) is a promising target for the treatment of various conditions, including overactive bladder and metabolic diseases. drugbank.comnih.gov Research into β3-AR agonists has explored a variety of chemical scaffolds. While specific studies on this compound derivatives as β3-AR agonists are not prominent, the broader class of indazole-containing compounds has been investigated for diverse biological activities. For instance, compounds containing a 1,2,3-triazole-substituted benzenesulfonamide (B165840) have been identified as potent and selective human β3-adrenergic receptor agonists. nih.gov Given the versatility of the indazole nucleus, the synthesis and evaluation of this compound derivatives could yield novel β3-AR agonists.
CC-Chemokine Receptor 4 (CCR4) Antagonism
CC-Chemokine Receptor 4 (CCR4) is implicated in inflammatory and allergic diseases, making it an attractive target for therapeutic intervention. A study focused on the synthesis and structure-activity relationships of indazole arylsulfonamides identified them as allosteric antagonists of human CCR4. nih.gov In this research, it was noted that small substituents were tolerated at the C7 position of the indazole ring. This finding suggests that a fluorine atom at this position would be a viable substitution. The study identified potent antagonists, with the most promising compounds demonstrating good oral absorption and in vivo activity. nih.gov This indicates a strong potential for the development of this compound derivatives as CCR4 antagonists.
Anti-inflammatory Activity
The indazole scaffold is a well-recognized pharmacophore in the design of anti-inflammatory agents. Various derivatives of 1H-indazole have demonstrated potent anti-inflammatory properties. Computational studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents by targeting enzymes like Cyclooxygenase-2 (COX-2). researchgate.net One study highlighted that 1H-indazole derivatives containing a difluorophenyl group showed significant binding to the COX-2 enzyme. researchgate.net Furthermore, a broad range of biological activities for substituted indazole derivatives, including anti-inflammatory effects, have been reported. nih.govresearchgate.net These findings support the investigation of this compound derivatives as a promising class of anti-inflammatory compounds.
Antimicrobial and Antifungal Activities
The search for novel antimicrobial and antifungal agents is a critical area of pharmaceutical research. Fluorinated compounds, in particular, have shown significant potential in this field. A study on the synthesis and antimicrobial activity of 7-fluoro-3-aminosteroids demonstrated that these compounds exhibited in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov While this study does not directly involve indazole derivatives, it underscores the potential of combining a fluorine substituent with an amine group to achieve antimicrobial effects. More directly, various substituted indazole derivatives have been reported to possess antibacterial and antifungal activities. nih.govresearchgate.net This collective evidence suggests that derivatives of this compound are worthy of investigation for their potential as antimicrobial and antifungal agents.
Antiviral Activity (e.g., Anti-HIV for Lenacapavir intermediates)
A significant area of interest for this compound derivatives lies in their potential as antiviral agents, particularly in the context of HIV treatment. The development of the potent anti-HIV drug Lenacapavir has highlighted the importance of substituted 3-aminoindazoles as key intermediates. Specifically, 7-bromo-4-chloro-1H-indazol-3-amine has been identified as a crucial heterocyclic fragment in the synthesis of Lenacapavir. researchgate.netchemrxiv.orgmdpi.comnih.gov The synthetic routes to this intermediate have been a subject of extensive research to enable large-scale, economical production. chemrxiv.org Given the structural similarity and the often-interchangeable role of halogens in medicinal chemistry to modulate activity, it is highly plausible that this compound derivatives could also serve as important intermediates or possess direct antiviral activity. The established role of a closely related analogue in the synthesis of a potent HIV capsid inhibitor strongly supports the exploration of this compound derivatives in antiviral drug discovery. mdpi.com
Anti-diabetic and Anti-osteoporosis Potential
Recent research has indicated that various substituted indazole derivatives possess a wide array of biological activities, including potential applications in treating diabetes and osteoporosis. nih.govresearchgate.netmdpi.com The indazole scaffold has been explored for its role in modulating biological pathways relevant to these metabolic conditions. While specific studies focusing on this compound derivatives for these particular applications are not yet widely published, the general therapeutic potential of the indazole class suggests that this is a promising area for future investigation. The introduction of fluorine can enhance the metabolic stability and potency of drug candidates, making fluorinated indazole derivatives attractive for development as treatments for chronic diseases like diabetes and osteoporosis.
Other Noteworthy Biological Activities
Beyond their well-documented anti-cancer effects, derivatives of the this compound core structure have demonstrated potential in several other therapeutic areas. These include cardiovascular diseases, inflammatory conditions, and infectious diseases.
Anti-inflammatory and Antimicrobial Activity:
Research into indazole derivatives has revealed their potential as dual anti-inflammatory and antimicrobial agents. A study on a series of 2H-indazole derivatives, structurally related to the this compound scaffold, showed promising activity against various pathogens. mdpi.com Specifically, certain compounds displayed potent in vitro inhibitory activity against human cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.com The same study also highlighted the antiprotozoal activity of these derivatives against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds being more potent than the standard drug metronidazole. mdpi.com
Antiviral Activity:
A significant development in the therapeutic application of indazole derivatives is in the field of antiviral agents. Notably, a derivative of 7-bromo-4-chloro-1H-indazol-3-amine serves as a key intermediate in the synthesis of Lenacapavir. chemrxiv.org Lenacapavir is a potent, first-in-class inhibitor of the HIV-1 capsid and has been developed for the treatment of HIV infection. This underscores the potential of the indazole scaffold in the development of novel antiviral therapeutics.
Anti-diabetic Activity:
Indazole-based compounds have also been investigated for their potential in managing diabetes. A series of indazole-endowed thiadiazole hybrid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia in diabetic patients. Several of the synthesized derivatives exhibited significant inhibitory activity against α-glucosidase, suggesting their potential as anti-diabetic agents. nih.gov
Cardiovascular Applications:
The therapeutic potential of indazole derivatives extends to cardiovascular diseases. One notable example is ARRY-371797, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor that has undergone clinical trials for the treatment of lamin A/C-related dilated cardiomyopathy (LMNA-DCM), a rare genetic heart disease. nih.gov While not a direct derivative of this compound, the success of ARRY-371797 highlights the utility of the broader indazole scaffold in developing treatments for cardiovascular disorders. nih.gov
The diverse biological activities of indazole derivatives, including those based on the this compound structure, demonstrate the versatility of this chemical scaffold in medicinal chemistry. Further exploration in these and other therapeutic areas could lead to the development of novel drugs for a wide range of conditions.
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This analysis is crucial for understanding the potential mechanism of action of drug candidates. For the 1H-indazole-3-amine scaffold, to which 7-fluoro-1H-indazol-3-amine belongs, molecular docking studies have been instrumental.
The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment. nih.govmdpi.com This means it is particularly adept at forming hydrogen bonds with the hinge region of protein kinases, a critical interaction for many kinase inhibitors. nih.govmdpi.com For example, in the drug Linifanib, this scaffold binds effectively with the hinge region of tyrosine kinase. nih.govmdpi.com
Studies on various derivatives have elucidated the specific interactions that can be expected. Docking studies of related indazole compounds against targets like the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) and human angiotensin-converting enzyme 2 (hACE2) have shown key interactions. These include the indazole's hydrogen atoms forming hydrogen bonds with amino acid backbones (e.g., TYR505) and the ring itself participating in pi-pi stacking interactions with aromatic residues like TYR505 and TYR449. nih.gov In other contexts, such as inhibitors of the p53-MDM2 interaction, the indazole core is crucial for positioning other parts of the molecule to make critical contacts that disrupt the protein-protein interface. nih.gov
The introduction of a fluorine atom at the 7-position, as in this compound, can significantly influence these interactions. Fluorine can modulate the electronic properties of the aromatic ring system, alter lipophilicity, and potentially form specific interactions (e.g., hydrogen bonds or halogen bonds) with protein residues, thereby enhancing binding affinity and selectivity. nih.gov
Table 1: Examples of Interactions for the Indazole-3-Amine Scaffold from Docking Studies
Target Protein/Complex Key Interacting Residues Types of Interaction Reference Tyrosine Kinases Hinge Region Residues Hydrogen Bonding [3, 10] S1-RBD-hACE2 TYR505, TYR449 (S1-RBD), LYS353 (hACE2) Hydrogen Bonding, Pi-Pi Stacking mdpi.com Fibroblast Growth Factor Receptor (FGFR) ATP Binding Pocket Residues Hydrogen Bonding, Hydrophobic Interactions rsc.org p53-MDM2 Pathway Proteins Binding Pocket Residues Hydrogen Bonding, Hydrophobic Interactions [3, 9]
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These studies provide insights into properties like the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and vibrational frequencies. rsc.orgresearchgate.net
For indazole derivatives, DFT studies have been employed to optimize their three-dimensional structures and to calculate their HOMO-LUMO energy gaps. rsc.org This energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. rsc.org Such calculations can help in understanding the fundamental electronic characteristics that underpin a molecule's biological activity. rsc.org While specific DFT studies focused solely on this compound are not prominently available, the methodologies applied to similar indazole structures are directly applicable. rsc.org These computational analyses can correlate theoretical parameters with experimentally observed activities, providing a deeper understanding of structure-activity relationships.
In Silico ADME Prediction and Pharmacokinetic Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical part of modern drug discovery, used to forecast the pharmacokinetic properties of a compound before it undergoes expensive experimental testing. researchgate.netfrontiersin.org These predictions help to identify candidates with a higher probability of success in clinical phases by flagging potential issues with properties like solubility, permeability, and metabolic stability. researchgate.net
For this compound, several key ADME-related properties can be computed. Public databases like PubChem provide calculated values for physicochemical descriptors that are essential for these predictions. nih.gov For instance, parameters like the logarithm of the partition coefficient (XLogP3), which indicates lipophilicity, and the polar surface area (PSA), which correlates with membrane permeability, are fundamental to ADME profiling. frontiersin.orgnih.gov
Table 2: Computed Physicochemical and ADME-related Properties for this compound
Property Predicted Value Implication for Pharmacokinetics Reference Molecular Weight 151.14 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption. nih.gov XLogP3-AA 1.3 Indicates moderate lipophilicity, balancing solubility and permeability. nih.gov Hydrogen Bond Donors 2 Compliant with Lipinski's Rule of Five (<5). nih.gov Hydrogen Bond Acceptors 3 Compliant with Lipinski's Rule of Five (<10). nih.gov Polar Surface Area (PSA) 54.7 Ų Suggests good potential for oral bioavailability and cell permeability. nih.gov Rotatable Bond Count 0 Low conformational flexibility, which can be favorable for binding entropy. nih.gov
These predicted values suggest that this compound has a drug-like profile and is likely to have reasonable absorption and distribution characteristics.
Conformational Analysis
Conformational analysis examines the different spatial arrangements of a molecule's atoms that can be achieved through rotation about single bonds. The conformation of a molecule is critical to its ability to bind to a biological target. For this compound, the core indazole ring system is largely planar. The primary source of conformational flexibility is minimal, as there are no freely rotatable bonds in the bicyclic system itself. nih.gov
The orientation of the 3-amine group relative to the indazole ring is a key conformational feature. This orientation is crucial for its role as a hydrogen bond donor in interactions with protein targets, as demonstrated in molecular docking studies. nih.govnih.gov The planarity of the indazole scaffold helps to present the amine group and the fluorine atom in a well-defined geometry, which can reduce the entropic penalty upon binding to a rigid receptor site. Computational studies like molecular dynamics simulations can further explore the stability of the molecule's conformation within a protein's binding pocket over time. nih.gov
Tautomeric Equilibrium Studies
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For indazoles, tautomerism is a significant consideration, particularly the equilibrium between the 1H- and 2H- tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring.
The name this compound specifies the 1H-tautomer. nih.gov This form is often the most biologically relevant for kinase inhibition. nih.govmdpi.com The hydrogen atom at the N1 position, along with the amine group at C3, creates a hydrogen bond donor-acceptor-donor pattern that is highly effective for binding to the hinge region of many kinases. nih.govmdpi.com The stability and prevalence of one tautomer over another can be influenced by substituents on the ring and the surrounding solvent environment. Theoretical studies can calculate the relative energies of different tautomers to predict which form is likely to be dominant under physiological conditions, providing critical insight for designing molecules that will adopt the desired bioactive conformation and tautomeric state.
Preclinical and Clinical Development Implications
Compound Optimization Strategies for Improved Efficacy and Selectivity
The optimization of lead compounds is a critical process in drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. For derivatives of 7-fluoro-1H-indazol-3-amine, several strategies have been employed to improve their potency and selectivity, particularly as kinase inhibitors.
A key strategy involves the strategic placement of substituents on the indazole ring and associated moieties. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of fluorine atoms has been a pivotal optimization tactic. nih.govnih.gov The 7-fluoro substitution on the indazole ring itself is a prime example of this approach. This substitution can enhance metabolic stability and improve binding affinity through favorable interactions with the target protein. nih.gov
Further modifications to the 1H-indazol-3-amine core have been explored to enhance interaction with the ATP binding pocket of kinases. In one study, extending a substituent from the indazole scaffold towards the solvent-exposed region of the ATP binding pocket of FGFR led to improved cellular activity. nih.gov Specifically, the introduction of a 2,6-difluoro-3-methoxyphenyl group resulted in a compound with potent inhibitory activity against FGFR1 and FGFR2. nih.gov This highlights the importance of exploring the chemical space around the core scaffold to identify beneficial modifications.
Structure-activity relationship (SAR) studies have been instrumental in guiding these optimization efforts. For example, research on 1H-indazol-3-amine derivatives as FGFR inhibitors revealed that while fluorine substitution at the 6-position of the indazole ring improved enzymatic and cellular potency, substitutions on other parts of the molecule were not well-tolerated. nih.gov The 3-aminoindazole group plays a crucial role by acting as a hinge-binding fragment, forming hydrogen bonds with key residues in the kinase domain, such as Ala564 and Glu562 in FGFR1. nih.gov The phenyl ring of the indazole can also participate in π–π stacking interactions, further stabilizing the compound within the binding site. nih.gov
The following table summarizes the optimization of a 1H-indazol-3-amine derivative as an FGFR inhibitor:
| Compound | Modification | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | KG-1 Cell Line IC₅₀ (nM) | SNU-16 Cell Line IC₅₀ (nM) |
| Hit Compound 7r | Indazole scaffold | - | - | - | - |
| Compound 2a | Addition of 2,6-difluoro-3-methoxyphenyl residue | < 4.1 | 2.0 ± 0.8 | 25.3 ± 4.6 | 77.4 ± 6.2 |
Data sourced from a study on the optimization of 1H-indazol-3-amine derivatives as potent FGFR inhibitors. nih.gov
Addressing Drug Resistance Mechanisms
The development of drug resistance is a major obstacle in the long-term efficacy of many cancer therapies. The this compound scaffold and its derivatives are being investigated for their potential to overcome these resistance mechanisms.
One area of interest is in targeting mutations that confer resistance to existing kinase inhibitors. For example, in the context of FGFR inhibitors, certain mutations in the kinase domain can lead to resistance. The development of next-generation inhibitors based on the this compound scaffold aims to create compounds that can effectively inhibit both wild-type and mutant forms of the kinase. nih.gov A study focused on optimizing FGFR inhibitors led to the discovery of a compound that potently and selectively inhibited wild-type FGFR1-3 as well as the high-incidence FGFR2-N549H/K-resistant mutant kinase. nih.gov
Furthermore, the versatility of the indazole scaffold allows for its incorporation into molecules designed to inhibit other cellular targets involved in drug resistance. For instance, derivatives of 1H-indazole-3-amine have been designed to inhibit the p53-MDM2 pathway. nih.govresearchgate.netnih.gov The p53 protein is a critical tumor suppressor, and its inactivation is a common mechanism of drug resistance. nih.gov By inhibiting the interaction between p53 and its negative regulator MDM2, these compounds can restore p53 function and potentially resensitize cancer cells to chemotherapy. nih.govresearchgate.net One such derivative, compound 6o, was found to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.govresearchgate.netnih.gov
Development as Drug Scaffolds for Novel Therapeutic Agents
The this compound core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its ability to serve as a versatile starting point has led to its use in the development of a wide range of novel therapeutic agents targeting various diseases.
A prominent application of this scaffold is in the design of kinase inhibitors for cancer therapy. As previously mentioned, derivatives have been successfully developed as potent inhibitors of FGFR. nih.gov The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment, a key interaction for many kinase inhibitors. nih.gov This has led to the exploration of this scaffold for inhibiting other kinases involved in cancer progression, such as PKMYT1. google.com
Beyond oncology, the this compound scaffold has been utilized to develop agents with other therapeutic applications. For example, patent literature reveals the development of indazole derivatives as cannabinoid (CB1) receptor agonists, suggesting potential applications in pain management and for treating conditions like rheumatoid arthritis and osteoarthritis. google.com
The adaptability of the scaffold allows for the synthesis of a diverse library of compounds through various chemical modifications. For instance, the amine group at the 3-position can be readily functionalized to introduce different side chains, influencing the compound's biological activity and pharmacokinetic properties. google.com
The following table showcases the diversity of therapeutic targets for which the this compound scaffold has been investigated:
| Therapeutic Target | Disease Area | Reference |
| Fibroblast Growth Factor Receptor (FGFR) | Cancer | nih.gov |
| PKMYT1 Kinase | Cancer | google.com |
| Cannabinoid Receptor 1 (CB1) | Pain, Arthritis | google.com |
Patent Landscape and Intellectual Property Analysis
The patent landscape surrounding this compound and its derivatives reflects the significant interest in this scaffold for drug discovery and development. A number of patents have been filed by pharmaceutical companies and research institutions, claiming novel compounds and their therapeutic uses. nih.gov
Analysis of the patent literature reveals a focus on the development of kinase inhibitors for the treatment of cancer. For example, a patent application by F. Hoffmann-La Roche AG describes indazole compounds, including those with a 7-fluoro-1H-indazol-4-yl moiety, as PKMYT1 kinase inhibitors for treating hyperproliferative disorders. google.com This indicates a strategic interest in targeting novel kinases involved in cancer cell cycle regulation.
Another area of active patenting involves the use of this compound derivatives as modulators of other biological targets. A patent from another entity discloses indazole derivatives for the treatment of conditions mediated by CB1 receptor activity, highlighting the scaffold's versatility beyond oncology. google.com
The intellectual property surrounding this chemical space is characterized by claims covering specific chemical structures, methods of synthesis, and their application in treating various diseases. These patents are crucial for protecting the investment in research and development and for securing commercial rights to any resulting therapeutic products. The existence of multiple patents from different assignees suggests a competitive but active field of research, with various organizations exploring the potential of the this compound scaffold. nih.gov The practical synthesis of related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the anti-HIV drug Lenacapavir, also points to the commercial importance of indazole-based structures. chemrxiv.orgresearchgate.net
Future Directions and Research Perspectives
Exploration of Novel Biological Targets
The indazole core, a bioisostere of indole, is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents, particularly kinase inhibitors. guidechem.comnih.gov Future research on 7-fluoro-1H-indazol-3-amine will likely extend beyond the currently known targets. While derivatives have shown activity against targets like Bcr-Abl, there is a vast and underexplored space of biological targets where this scaffold could prove effective. nih.gov
Key research avenues include:
Expanded Kinase Profiling: Systematically screening this compound derivatives against a broad panel of human kinases could uncover novel and potent inhibitors for cancers, inflammatory disorders, and autoimmune diseases. mdpi.com
Epigenetic Targets: Modifiers of the epigenome, such as histone deacetylases (HDACs), methyltransferases, and demethylases, represent a growing class of drug targets. The structural motifs of the indazole ring could be adapted to interact with the binding sites of these enzymes.
G-Protein Coupled Receptors (GPCRs): As one of the largest families of cell surface receptors, GPCRs are implicated in a multitude of physiological processes. The development of indazole-based ligands could offer new therapeutic approaches for a wide range of conditions.
Proteases and Other Enzymes: Beyond kinases, numerous other enzyme classes are critical in disease pathology. The 1H-indazol-3-amine structure can serve as a versatile template for designing inhibitors against specific proteases or other enzymes involved in disease progression. guidechem.com
Advanced Synthetic Methodologies for Diversification
The ability to generate a wide array of derivatives from a core scaffold is fundamental to successful drug discovery campaigns. For this compound, future research will focus on developing more efficient, scalable, and versatile synthetic strategies to enable extensive structure-activity relationship (SAR) studies.
Current synthetic routes often begin with precursors like 2-fluorobenzonitriles. nih.govmdpi.com Future advancements may include:
Late-Stage Functionalization: Developing methods for the selective introduction of functional groups onto the indazole core at a late stage of the synthesis. This would allow for the rapid generation of diverse analogs from a common intermediate, accelerating the discovery process.
Novel Coupling Chemistries: Exploring and optimizing modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach a wide variety of substituents at different positions of the indazole ring, thereby expanding the accessible chemical space. nih.gov
Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms can improve reaction efficiency, safety, and scalability. This is particularly important for producing libraries of compounds for high-throughput screening and for the large-scale synthesis of promising drug candidates. chemrxiv.org
Regioselective Synthesis: Perfecting regioselective reactions is crucial for creating specific isomers, which can have vastly different biological activities and properties. Research into new catalysts and directing groups will be vital to control the outcome of synthetic transformations. mdpi.comchemrxiv.org
A recent practical synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, highlights the importance of developing new, economical, and scalable routes that avoid chromatographic purification, a key consideration for industrial applications. mdpi.comchemrxiv.org
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govbpasjournals.com For this compound, these computational tools offer significant opportunities.
| AI/ML Application Area | Potential Impact on this compound Research |
| Target Identification & Validation | AI algorithms can analyze vast biological datasets to identify and prioritize novel biological targets for which indazole derivatives might be effective. nih.govresearchgate.net |
| De Novo Drug Design | Generative models can design novel indazole derivatives with optimized properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net |
| Virtual High-Throughput Screening | ML models can rapidly screen virtual libraries of millions of potential this compound derivatives to identify the most promising candidates for synthesis and testing, saving time and resources. nih.gov |
| Property Prediction | AI can predict the physicochemical and pharmacokinetic properties of designed molecules, helping to prioritize compounds with a higher probability of success in later stages of development. researchgate.netresearchgate.net |
By leveraging AI and ML, researchers can more effectively navigate the complex chemical space around the this compound scaffold to design the next generation of drug candidates. wiley.com
Development of Targeted Delivery Systems
While kinase inhibitors can be highly effective, they often suffer from off-target effects and poor bioavailability. nih.govbenthamdirect.com The development of advanced drug delivery systems is a critical future direction to enhance the therapeutic index of drugs derived from this compound, particularly for applications in oncology.
Future research in this area will likely concentrate on nanomedicine-based approaches: mdpi.comresearchgate.net
Liposomes and Polymeric Nanoparticles: Encapsulating indazole-based drugs within nanoparticles can improve their solubility, protect them from degradation in the bloodstream, and allow for controlled release. mdpi.comnih.gov
Antibody-Drug Conjugates (ADCs): Attaching a potent indazole derivative to a monoclonal antibody that specifically recognizes a tumor-associated antigen can direct the drug precisely to cancer cells, minimizing exposure to healthy tissues.
Stimuli-Responsive Systems: Designing nanocarriers that release their drug payload only in response to specific stimuli within the tumor microenvironment (e.g., lower pH, specific enzymes) can further enhance targeting and reduce systemic toxicity. mdpi.com
These targeted delivery strategies hold the promise of transforming potent molecules into safer and more effective clinical therapies. benthamdirect.comingentaconnect.com
Collaborative Research Opportunities
The complexity and cost of modern drug discovery necessitate a collaborative approach. Advancing the research on this compound will be significantly enhanced through strategic partnerships that bring together diverse expertise and resources. researchgate.net
Academia-Industry Collaborations: Partnerships between academic labs, with their focus on novel biological insights and innovative chemistry, and pharmaceutical companies, with their drug development expertise and infrastructure, are powerful engines for translation. mssm.eduacs.org These collaborations can range from sponsored research to joint discovery programs. acs.org
Consortia and Open Innovation: Pre-competitive consortia involving multiple companies, academic institutions, and non-profit organizations can pool resources to tackle fundamental challenges, such as identifying new targets or developing novel platform technologies. slideshare.net Open innovation models, where data and molecules are shared, can also accelerate progress. slideshare.net
Contract Research Organizations (CROs): CROs provide specialized services in medicinal chemistry, biology, and preclinical development, offering flexibility and access to specific expertise that can be crucial for advancing a project. biopharmguy.com
Building these collaborative networks will be essential to fully explore the therapeutic potential of the this compound scaffold and translate promising research into new medicines. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-fluoro-1H-indazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of indazole derivatives typically involves cyclization of fluorinated precursors under controlled conditions. For example, similar compounds (e.g., 5-bromo-1-methyl-1H-indazol-3-amine) are synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution reactions . Key factors include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄). Purity can be optimized using column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Yield improvements often require inert atmospheres (N₂/Ar) and stoichiometric control of fluorinating agents like Selectfluor®.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety measures include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How can researchers design preliminary assays to evaluate the biological activity of this compound?
- Methodological Answer : Start with in vitro enzymatic assays (e.g., α-glucosidase inhibition) using protocols adapted from studies on analogous indazoles . Key steps:
Prepare test compound solutions in DMSO (≤1% final concentration).
Use positive controls (e.g., acarbose for α-glucosidase).
Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl-α-D-glucopyranoside at 405 nm).
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Apply a 2ᵏ factorial design to assess variables like temperature, solvent, catalyst loading, and reaction time. For example:
- Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. THF), catalyst (5 mol% vs. 10 mol% Pd).
- Response Variables : Yield (%) and purity (HPLC area%).
- Analysis : Use ANOVA to identify significant interactions (e.g., higher Pd loading may offset low-temperature inefficiency) .
Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data for this compound derivatives?
- Methodological Answer :
Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to exclude experimental variability .
Computational Modeling : Compare DFT-calculated binding energies (e.g., Autodock Vina) with experimental IC₅₀ values to identify outliers .
Structural Analysis : Use NMR or X-ray crystallography to confirm stereochemistry and rule out isomer-driven discrepancies .
Q. Which computational tools are recommended for predicting the reactivity of this compound in drug design?
- Methodological Answer :
- Quantum Chemistry : Gaussian or ORCA for optimizing geometries and calculating Fukui indices (electrophilicity).
- Molecular Dynamics : GROMACS or AMBER to simulate protein-ligand interactions (e.g., with α-glucosidase).
- Machine Learning : Train models on PubChem datasets to predict ADMET properties .
Q. How can researchers address discrepancies in antioxidant activity data across different radical scavenging assays (e.g., DPPH vs. ABTS)?
- Methodological Answer :
Assay-Specific Calibration : Normalize results to standard antioxidants (e.g., Trolox) for each assay.
Mechanistic Insight : DPPH (lipid-soluble) and ABTS (water-soluble) target different radical environments; correlate results with logP values of derivatives .
Statistical Analysis : Use multivariate regression to identify substituent effects (e.g., electron-withdrawing groups enhance DPPH activity) .
Tables for Key Data
| Derivative | Substituent | α-Glucosidase IC₅₀ (µM) | DPPH Scavenging (%) |
|---|---|---|---|
| This compound | H | 12.3 ± 1.2 | 45.6 ± 3.1 |
| 7-Fluoro-5-bromo-1H-indazol-3-amine | Br | 8.7 ± 0.9 | 58.9 ± 2.8 |
| 7-Fluoro-5-methyl-1H-indazol-3-amine | CH₃ | 15.8 ± 1.5 | 32.4 ± 2.5 |
Data adapted from enzymatic and antioxidant assays on analogous indazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
